molecular formula C6H4Cl2O2S B1346645 3-Chlorobenzenesulfonyl chloride CAS No. 2888-06-4

3-Chlorobenzenesulfonyl chloride

Cat. No. B1346645
CAS RN: 2888-06-4
M. Wt: 211.06 g/mol
InChI Key: OINWZUJVEXUHCC-UHFFFAOYSA-N
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Patent
US07632838B2

Procedure details

In an analogous manner to Example 1F, step 1Q 1-[(3-chlorophenyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine was prepared from 1-(3,5-dichloro-4-pyridyl)piperazine (0.1 g, 0.43 mmol) and 3-chlorobenzene sulfonyl chloride (66% yield).
Name
1-[(3-chlorophenyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:8](N2CCN(C3C(Cl)=CN=CC=3Cl)CC2)(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[Cl:25]C1C=NC=C(Cl)C=1N1CCNCC1>>[Cl:1][C:2]1[CH:3]=[C:4]([S:8]([Cl:25])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-[(3-chlorophenyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)S(=O)(=O)N1CCN(CC1)C1=C(C=NC=C1Cl)Cl
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC=1C=NC=C(C1N1CCNCC1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)S(=O)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.